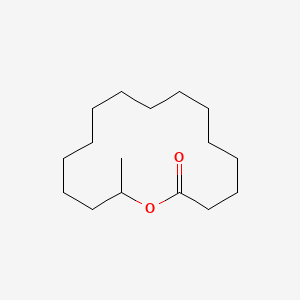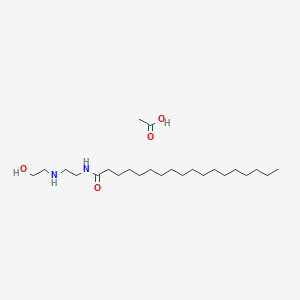
Stearamidoethyl(2-hydroxyethyl)amine, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearamidoethyl(2-hydroxyethyl)amine, acetate is a chemical compound with the molecular formula C24H48N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a stearamide group linked to a hydroxyethylamine group, further modified by an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearamidoethyl(2-hydroxyethyl)amine, acetate typically involves the reaction of stearic acid with 2-aminoethanol to form stearamidoethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-aminoethanol are combined under controlled conditions. The reaction mixture is then treated with acetic anhydride, and the product is purified through distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetate group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various acyl derivatives.
Scientific Research Applications
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Stearamidoethylamine: Lacks the hydroxyethyl and acetate groups, making it less versatile.
2-Hydroxyethylamine: Does not have the stearamide group, resulting in different physical and chemical properties.
Stearamidoethyl(2-hydroxyethyl)amine: Similar but without the acetate group, affecting its solubility and reactivity.
Uniqueness
Stearamidoethyl(2-hydroxyethyl)amine, acetate is unique due to its combination of stearamide, hydroxyethylamine, and acetate groups. This structure imparts specific properties such as enhanced solubility, reactivity, and the ability to interact with both hydrophilic and hydrophobic environments, making it highly versatile for various applications.
Properties
CAS No. |
57478-07-6 |
|---|---|
Molecular Formula |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
InChI Key |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Related CAS |
53585-52-7 57478-07-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


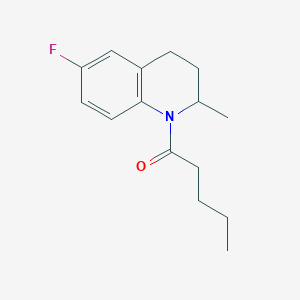
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
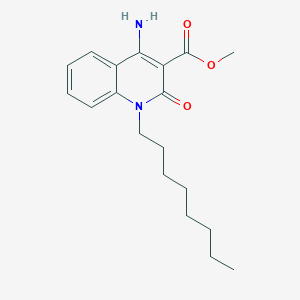
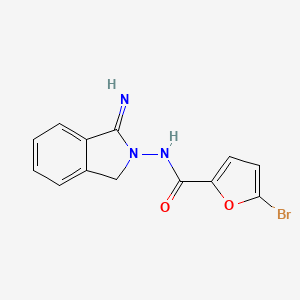


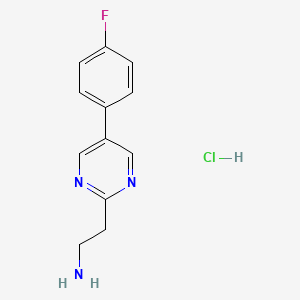
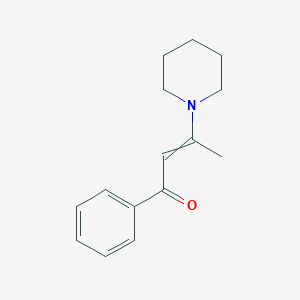
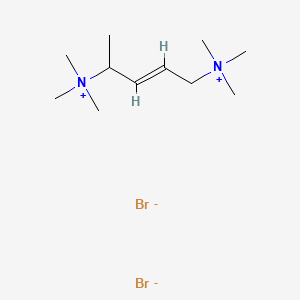
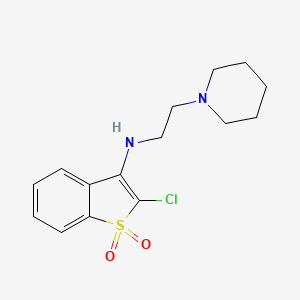
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
